2-Amino-3,3,5-trimethylcyclopentanemethylamine
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Overview
Description
2-Amino-3,3,5-trimethylcyclopentanemethylamine is an organic compound with the molecular formula C10H21N It is a cycloalkylamine, characterized by a cyclopentane ring substituted with three methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,5-trimethylcyclopentanemethylamine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes alkylation to introduce the three methyl groups at the 3, 3, and 5 positions.
Amination: The alkylated cyclopentane is then subjected to amination reactions to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,5-trimethylcyclopentanemethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
2-Amino-3,3,5-trimethylcyclopentanemethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,5-trimethylcyclopentanemethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The cyclopentane ring provides structural rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3,5-trimethylcyclopentanol: Similar structure but with a hydroxyl group instead of an amino group.
3,3,5-Trimethylcyclopentanamine: Lacks the amino group at the 2-position.
2-Amino-3,3,5-trimethylcyclohexanemethylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-Amino-3,3,5-trimethylcyclopentanemethylamine is unique due to its specific substitution pattern and the presence of both an amino group and a cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
67931-79-7 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
5-(aminomethyl)-2,2,4-trimethylcyclopentan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-6-4-9(2,3)8(11)7(6)5-10/h6-8H,4-5,10-11H2,1-3H3 |
InChI Key |
RFIUBUOFNHKFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1CN)N)(C)C |
Origin of Product |
United States |
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